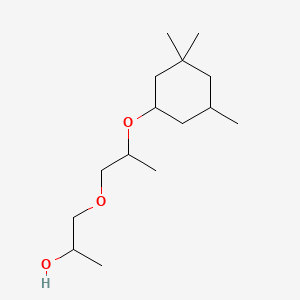
3,3,5-Trimethylcyclohexyl dipropylene glycol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,5-Trimethylcyclohexyl dipropylene glycol is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a cyclohexyl ring substituted with three methyl groups and two propylene glycol units, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,5-Trimethylcyclohexyl dipropylene glycol typically involves the hydrogenation of isophorone, a process that converts the isophorone into 3,3,5-Trimethylcyclohexanol . This intermediate can then be further reacted with propylene oxide under controlled conditions to yield the final product. The reaction conditions often include the use of catalysts such as palladium on carbon and specific temperature and pressure settings to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous hydrogenation of isophorone in large reactors, followed by the addition of propylene oxide. The reaction mixture is then subjected to distillation and purification steps to isolate the desired product. Industrial production emphasizes efficiency, cost-effectiveness, and adherence to safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
3,3,5-Trimethylcyclohexyl dipropylene glycol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of catalysts like palladium or platinum, converting the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the propylene glycol units can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium or platinum catalysts, elevated temperatures and pressures.
Substitution: Halides, amines, appropriate solvents, and temperature control.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
3,3,5-Trimethylcyclohexyl dipropylene glycol has found applications in various scientific research fields:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a solvent in various chemical reactions.
Biology: Investigated for its potential use in biochemical assays and as a stabilizing agent for proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including its use as an excipient in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 3,3,5-Trimethylcyclohexyl dipropylene glycol involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a stabilizing agent for proteins and enzymes, enhancing their activity and stability. The compound’s unique structure allows it to interact with hydrophobic and hydrophilic regions of biomolecules, thereby influencing their conformation and function .
Comparison with Similar Compounds
Similar Compounds
3,3,5-Trimethylcyclohexanol: A precursor in the synthesis of 3,3,5-Trimethylcyclohexyl dipropylene glycol, known for its use in fragrances and as a solvent.
Dipropylene glycol: A related compound used as a solvent and in the formulation of cosmetics and personal care products.
3,3,5-Trimethylcyclohexyl 3-pyridyl methylphosphonate: An organophosphate nerve agent with distinct toxicological properties.
Uniqueness
This compound stands out due to its dual functionality, combining the properties of both the cyclohexyl ring and the propylene glycol units. This unique structure imparts enhanced solubility, stability, and reactivity, making it a versatile compound for various applications.
Properties
CAS No. |
73987-16-3 |
|---|---|
Molecular Formula |
C15H30O3 |
Molecular Weight |
258.40 g/mol |
IUPAC Name |
1-[2-(3,3,5-trimethylcyclohexyl)oxypropoxy]propan-2-ol |
InChI |
InChI=1S/C15H30O3/c1-11-6-14(8-15(4,5)7-11)18-13(3)10-17-9-12(2)16/h11-14,16H,6-10H2,1-5H3 |
InChI Key |
IGNSFDWCYLPZFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)(C)C)OC(C)COCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















